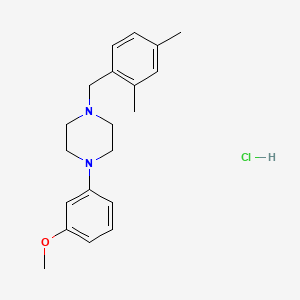
2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide (also known as FMPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FMPA has been found to have a unique mechanism of action that makes it a promising candidate for further research in the treatment of neurological disorders.
作用机制
The mechanism of action of FMPA is not fully understood, but it is believed to involve the modulation of sigma-1 and NMDA receptors. FMPA has been found to enhance the activity of sigma-1 receptors, which in turn modulate the activity of NMDA receptors. This modulation is thought to be responsible for the neuroprotective effects of FMPA.
Biochemical and Physiological Effects:
FMPA has been found to have several biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. FMPA has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation. Additionally, FMPA has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of FMPA is its high selectivity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. FMPA also has a relatively long half-life, which allows for sustained effects in animal models. However, FMPA has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on FMPA. One area of interest is the development of new sigma-1 receptor ligands based on the structure of FMPA. These ligands could have improved selectivity and efficacy compared to FMPA. Another potential direction is the investigation of the role of sigma-1 receptors in the pathophysiology of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of FMPA and its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of FMPA involves several steps, including the reaction of 4-fluoroanisole with benzyl chloride, followed by the reaction of the resulting product with N-methylpiperidine and acetyl chloride. The final product is obtained through a purification process involving recrystallization.
科学研究应用
FMPA has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been found to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including neurotransmitter release, ion channel regulation, and cell survival. FMPA has also been found to have a modulatory effect on the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-17-8-6-12(7-9-17)16-14(18)10-19-13-4-2-11(15)3-5-13/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYIDVYMGILGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)


![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
